molecular formula C23H19N3 B189240 3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole CAS No. 37707-64-5

3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole

Cat. No. B189240
CAS RN: 37707-64-5
M. Wt: 337.4 g/mol
InChI Key: ARVAXQUUHFZJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole, also known as LY294002, is a synthetic chemical compound that is commonly used in scientific research. It is a potent inhibitor of phosphoinositide 3-kinase (PI3K) and has been shown to have a variety of biochemical and physiological effects. In

Mechanism Of Action

3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2), which is a key step in the PI3K signaling pathway. As a result, downstream signaling pathways are affected, leading to changes in cell growth, differentiation, and survival.

Biochemical And Physiological Effects

3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to affect glucose metabolism and insulin signaling in diabetes. In addition, 3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole has been shown to affect neuronal survival and function in neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole has several advantages for lab experiments. It is a potent and specific inhibitor of PI3K, which allows for precise control of the signaling pathway. It is also highly soluble in DMSO and ethanol, which allows for easy preparation of solutions for experiments. However, there are also limitations to using 3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole. It can be toxic to cells at high concentrations, and it may have off-target effects on other enzymes and signaling pathways. Additionally, it may not be effective in all cell types or in all experimental conditions.

Future Directions

There are several future directions for research using 3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole. One area of interest is in the study of cancer, where this compound has shown promise as a potential therapeutic agent. Researchers may also investigate the use of this compound in combination with other drugs to enhance its effectiveness. In addition, there is potential for the development of new compounds that are more potent and specific inhibitors of PI3K. Finally, researchers may investigate the use of 3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole in the study of other signaling pathways and cellular processes.

Synthesis Methods

3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method has been well-established in the scientific literature and involves the use of specialized equipment and techniques. The final product is a white crystalline powder that is highly soluble in DMSO and ethanol.

Scientific Research Applications

3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole is commonly used in scientific research to inhibit the activity of PI3K, a key enzyme involved in cell signaling pathways. This compound has been shown to have a variety of effects on cell growth, differentiation, and survival. It has been used to study cancer, diabetes, neurodegenerative diseases, and other conditions. 3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole has also been used in drug discovery and development, as well as in the study of basic cell biology.

properties

CAS RN

37707-64-5

Product Name

3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole

Molecular Formula

C23H19N3

Molecular Weight

337.4 g/mol

IUPAC Name

3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole

InChI

InChI=1S/C23H19N3/c1-23(16-7-6-12-24-13-16,19-14-25-21-10-4-2-8-17(19)21)20-15-26-22-11-5-3-9-18(20)22/h2-15,25-26H,1H3

InChI Key

ARVAXQUUHFZJRI-UHFFFAOYSA-N

SMILES

CC(C1=CN=CC=C1)(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54

Canonical SMILES

CC(C1=CN=CC=C1)(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54

Other CAS RN

37707-64-5

Origin of Product

United States

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